molecular formula C20H24N2O3 B11511819 6,7-dimethoxy-N-(4-methoxyphenyl)-3,3-dimethyl-3,4-dihydroisoquinolin-1-amine

6,7-dimethoxy-N-(4-methoxyphenyl)-3,3-dimethyl-3,4-dihydroisoquinolin-1-amine

Cat. No.: B11511819
M. Wt: 340.4 g/mol
InChI Key: HFHXPKDVUXNGOU-UHFFFAOYSA-N
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Description

“N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(4-methoxyphenyl)amine” is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(4-methoxyphenyl)amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Dimethoxylation: Introduction of methoxy groups at the 6 and 7 positions of the isoquinoline ring can be done using methanol and a suitable oxidizing agent.

    N-Alkylation: The final step involves the alkylation of the isoquinoline core with 4-methoxyaniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, isoquinoline derivatives are investigated for their potential as enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.

Medicine

The compound may have potential therapeutic applications, including as an anti-cancer, anti-inflammatory, or neuroprotective agent.

Industry

In the industrial sector, the compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(4-methoxyphenyl)amine” would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Papaverine: An isoquinoline alkaloid used as a vasodilator.

    Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

    Tetrahydroisoquinoline: A structural analog with potential neuroprotective effects.

Uniqueness

“N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(4-methoxyphenyl)amine” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

6,7-dimethoxy-N-(4-methoxyphenyl)-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C20H24N2O3/c1-20(2)12-13-10-17(24-4)18(25-5)11-16(13)19(22-20)21-14-6-8-15(23-3)9-7-14/h6-11H,12H2,1-5H3,(H,21,22)

InChI Key

HFHXPKDVUXNGOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC=C(C=C3)OC)OC)OC)C

Origin of Product

United States

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